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molecular formula C6H13NO2 B3050435 Ethyl isopropylcarbamate CAS No. 2594-20-9

Ethyl isopropylcarbamate

Cat. No. B3050435
M. Wt: 131.17 g/mol
InChI Key: JGRPZAGOYKNIAC-UHFFFAOYSA-N
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Patent
US05591764

Procedure details

To a solution of ethyl chloroformate (21.7 g, 0.2 mol) in 200 ml ether cooled to 0° C. was added dropwise 35.7 ml of isopropylamine with stirring and cooling. After complete addition of the amine, the reaction mixture was stirred at room temperature for an additional 0.5 hour. The reaction mixture was filtered, and the ether solution was washed with water, and dried over magnesium sulfate. Evaporation of the ether and distillation of the residue in a Kugelrohr apparatus resulted in 22.6 g of the title compound B.p.: 50°-66° C. (bath temperature) at 1.5 mm Hg.
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
35.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH:7]([NH2:10])([CH3:9])[CH3:8]>CCOCC>[CH3:8][CH:7]([NH:10][C:2](=[O:3])[O:4][CH2:5][CH3:6])[CH3:9]

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
35.7 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for an additional 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the ether solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether and distillation of the residue in a Kugelrohr apparatus

Outcomes

Product
Name
Type
product
Smiles
CC(C)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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